molecular formula C6H7Cl2N3O3 B2982924 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride CAS No. 2138379-80-1

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride

Cat. No.: B2982924
CAS No.: 2138379-80-1
M. Wt: 240.04
InChI Key: RZYIUBHTRGOMIQ-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is a chemical compound with the molecular formula C6H6ClN3O3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that metronidazole, a related compound, interacts with various enzymes and proteins

Cellular Effects

Derivatives of metronidazole have been shown to exhibit antibacterial and anti-parasitic activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride in animal models have not been reported. Related compounds have been shown to exhibit dose-dependent effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 2-methyl-5-nitroimidazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 1-Carboxymethylmetronidazole
  • Metronidazole-1-acetic acid

Comparison

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is unique due to its acetyl chloride group, which allows it to undergo specific chemical reactions that are not possible with similar compounds. This makes it a valuable intermediate in the synthesis of various derivatives and enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3.ClH/c1-4-8-2-6(10(12)13)9(4)3-5(7)11;/h2H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYIUBHTRGOMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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